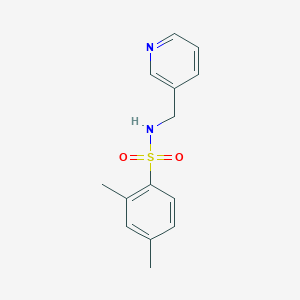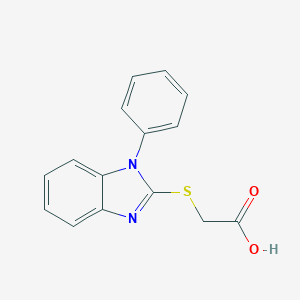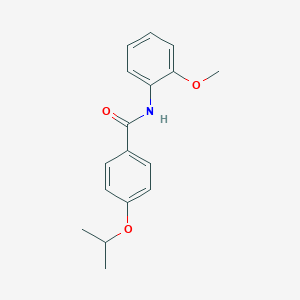
2,4-Dimethyl-N-pyridin-3-ylmethyl-benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dimethyl-N-pyridin-3-ylmethyl-benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. This compound is synthesized using a specific method and has a unique mechanism of action, which makes it an interesting subject for research.
Applications De Recherche Scientifique
2,4-Dimethyl-N-pyridin-3-ylmethyl-benzenesulfonamide has been studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and neurological disorders. In pharmacology, it has been studied for its effects on ion channels and receptors. In biochemistry, it has been used as a tool to study protein-protein interactions and enzyme activity.
Mécanisme D'action
The mechanism of action of 2,4-Dimethyl-N-pyridin-3-ylmethyl-benzenesulfonamide is not fully understood. However, it has been reported to inhibit the activity of certain enzymes and ion channels, which may be responsible for its biological effects. It has also been suggested that this compound may interact with specific receptors in the body, leading to its physiological effects.
Biochemical and Physiological Effects:
2,4-Dimethyl-N-pyridin-3-ylmethyl-benzenesulfonamide has been reported to have several biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of certain enzymes such as carbonic anhydrase and cholinesterase. It has also been reported to modulate the activity of ion channels such as the TRPV1 channel. In vivo studies have shown that this compound can reduce inflammation and pain in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,4-Dimethyl-N-pyridin-3-ylmethyl-benzenesulfonamide in lab experiments is its specificity towards certain enzymes and ion channels. This makes it a useful tool for studying the activity of these targets in vitro and in vivo. However, one limitation of this compound is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Orientations Futures
There are several future directions related to 2,4-Dimethyl-N-pyridin-3-ylmethyl-benzenesulfonamide. One direction is to further investigate its potential as a drug candidate for the treatment of various diseases. Another direction is to study its effects on specific targets in the body, such as ion channels and receptors. Additionally, it may be useful to optimize the synthesis method to obtain higher yields of the product and improve its solubility in water. Overall, further research on 2,4-Dimethyl-N-pyridin-3-ylmethyl-benzenesulfonamide may lead to new insights into its biological effects and potential applications in various scientific fields.
Méthodes De Synthèse
The synthesis of 2,4-Dimethyl-N-pyridin-3-ylmethyl-benzenesulfonamide involves the reaction of 2,4-dimethylpyridine-3-carboxaldehyde with benzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is a white crystalline solid that can be purified using recrystallization. This synthesis method has been reported in several scientific publications and has been optimized to obtain high yields of the product.
Propriétés
IUPAC Name |
2,4-dimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-11-5-6-14(12(2)8-11)19(17,18)16-10-13-4-3-7-15-9-13/h3-9,16H,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASBKOTZNRAVCSM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NCC2=CN=CC=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201517 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2,4-Dimethyl-N-pyridin-3-ylmethyl-benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[(6-bromo-1H-benzimidazol-2-yl)thio]methyl]-1-methylbenzimidazole](/img/structure/B495090.png)



![8-{[2-(4-methylphenoxy)ethyl]thio}-9H-purin-6-amine](/img/structure/B495097.png)
![3-({5-[(2-Carboxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)propanoic acid](/img/structure/B495098.png)
![1-[(4-Chlorophenoxy)acetyl]indoline](/img/structure/B495099.png)

![3-[2-(2-o-Tolyloxy-ethylsulfanyl)-benzoimidazol-1-yl]-propionic acid](/img/structure/B495101.png)
![6-amino-2-[2-(4-tert-butylphenoxy)ethylsulfanyl]-1H-pyrimidin-4-one](/img/structure/B495103.png)
![2-[(6-amino-9H-purin-8-yl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B495105.png)
![6-[2-(4-methoxyphenoxy)ethylsulfanyl]-7H-purine](/img/structure/B495107.png)
![3-[2-(2-m-Tolyloxy-ethylsulfanyl)-benzoimidazol-1-yl]-propionic acid](/img/structure/B495108.png)
![3-[2-(benzylsulfanyl)-1H-benzimidazol-1-yl]propanoic acid](/img/structure/B495109.png)